3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid
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Overview
Description
3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C11H9N3O5, has a molecular weight of 263.21 g/mol . It is primarily used in research and development settings, particularly in the pharmaceutical industry.
Preparation Methods
The synthesis of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with a benzoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran, and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzoic acid moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid include other pyrazole derivatives such as:
3-Methyl-4-nitro-1H-pyrazole: Used in the preparation of aminopyrazole derivatives.
Pyrazolo[1,5-a]pyrimidines: Known for their medicinal properties.
Pyrazolo[3,4-b]pyridines: Used in the synthesis of complex heterocyclic systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
3-(1-methyl-4-nitropyrazol-3-yl)oxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-13-6-9(14(17)18)10(12-13)19-8-4-2-3-7(5-8)11(15)16/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXDNNPDEPYOAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=CC(=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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